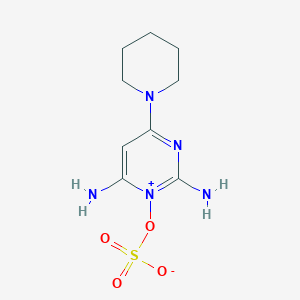
4-Nitrobenzyl 1-thio-beta-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrobenzyl 1-thio-beta-D-glucopyranoside is a biochemical compound with the molecular formula C13H17NO7S and a molecular weight of 331.34 g/mol . It is commonly used in proteomics research and other biochemical applications . The compound features a glucopyranoside moiety linked to a nitrobenzyl group via a thioether bond, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrobenzyl 1-thio-beta-D-glucopyranoside can be achieved through semi-synthetic or fully synthetic methods. One common approach involves the reaction of 4-nitrobenzaldehyde with a suitable thiol compound, followed by glycosylation with a glucopyranoside derivative . The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the thioether bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Nitrobenzyl 1-thio-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a catalyst.
Substitution: The thioether bond can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can react with the thioether bond under basic conditions.
Major Products Formed
Oxidation: Formation of 4-aminobenzyl 1-thio-beta-D-glucopyranoside.
Reduction: Formation of 4-aminobenzyl 1-thio-beta-D-glucopyranoside.
Substitution: Formation of various substituted glucopyranosides depending on the nucleophile used.
Applications De Recherche Scientifique
4-Nitrobenzyl 1-thio-beta-D-glucopyranoside is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:
Proteomics Research: Used as a substrate in enzymatic assays to study glycosidase activity.
Biochemical Studies: Employed in the synthesis of glycosylated compounds for biochemical investigations.
Medical Research: Investigated for its potential therapeutic applications due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-Nitrobenzyl 1-thio-beta-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes involved in glycosylation processes . The compound can act as a substrate or inhibitor, modulating the activity of these enzymes and affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
n-Octyl beta-D-thioglucopyranoside: Another thioglucopyranoside compound used in biochemical research.
4-Nitrophenyl beta-D-glucopyranoside: A similar compound with a nitrophenyl group instead of a nitrobenzyl group.
Uniqueness
4-Nitrobenzyl 1-thio-beta-D-glucopyranoside is unique due to its specific structural features, such as the nitrobenzyl group and thioether bond, which confer distinct chemical properties and reactivity. This makes it particularly useful in specialized biochemical and proteomics research applications.
Propriétés
IUPAC Name |
2-(hydroxymethyl)-6-[(4-nitrophenyl)methylsulfanyl]oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO7S/c15-5-9-10(16)11(17)12(18)13(21-9)22-6-7-1-3-8(4-2-7)14(19)20/h1-4,9-13,15-18H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQUMUZAQBRAKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2C(C(C(C(O2)CO)O)O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-Amino-3-{[3-amino-6-(aminomethyl)-3,4-dihydro-2h-pyran-2-yl]oxy}-6-(ethylamino)-2-hydroxycyclohexyl 3-deoxy-4-c-methyl-3-(methylamino)pentopyranoside](/img/structure/B7796297.png)





